molecular formula C7H13ClN4O2 B2746814 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride CAS No. 2418727-08-7

4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride

Cat. No. B2746814
CAS RN: 2418727-08-7
M. Wt: 220.66
InChI Key: ZRWBHDQTQOFEKZ-UHFFFAOYSA-N
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Description

4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as AHP or AHPH, and it is a white crystalline powder that is soluble in water and ethanol. AHPH is a pyrazole derivative that is used in the synthesis of various drugs and has shown promising results in the treatment of several diseases.

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share a similar structural motif to EN300-26690649, have been reported to exhibit significant antiviral properties . These compounds have been synthesized and tested against a variety of RNA and DNA viruses, showing inhibitory activities. For instance, certain derivatives have shown promising results against influenza A and Coxsackie B4 virus with notable selectivity and potency .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. By extension, compounds like EN300-26690649 could potentially be used to modulate inflammatory responses in various diseases. This application is particularly relevant in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory agents .

Anticancer Potential

Compounds with an indole base structure have been found to possess anticancer activities. They can bind with high affinity to multiple receptors, which is beneficial in cancer therapy. EN300-26690649 could be part of a new class of anticancer drugs, targeting specific pathways involved in tumor growth and metastasis .

Anti-HIV Effects

Indole derivatives have shown potential as anti-HIV agents. Given the structural similarities, EN300-26690649 could be explored for its efficacy in inhibiting HIV replication. This application is crucial in the ongoing fight against HIV/AIDS, where new therapeutic options are constantly needed .

Antioxidant Usage

The antioxidant properties of indole derivatives make them candidates for combating oxidative stress-related diseases. EN300-26690649 could be investigated for its ability to neutralize free radicals and protect cells from oxidative damage, which is a common pathway in many degenerative diseases .

Antimicrobial Activity

Indole-based compounds have been utilized for their antimicrobial activity. EN300-26690649 could be effective against a range of microbial pathogens, offering a new tool in the fight against antibiotic-resistant bacteria .

Antidiabetic Applications

Research has indicated that indole derivatives can have antidiabetic effects. EN300-26690649 might be used to develop new treatments for diabetes by influencing insulin signaling or glucose metabolism .

Antimalarial Properties

Indole compounds have been studied for their antimalarial properties. EN300-26690649 could potentially be used in the synthesis of drugs aimed at treating malaria, a disease that continues to have a significant global impact .

properties

IUPAC Name

4-amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-4(12)2-9-7(13)6-5(8)3-10-11-6;/h3-4,12H,2,8H2,1H3,(H,9,13)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWBHDQTQOFEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=NN1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride

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